molecular formula C11H7ClOS B8609618 (5-Chloro-thiophen-2-yl)-benzaldehyde CAS No. 223575-78-8

(5-Chloro-thiophen-2-yl)-benzaldehyde

Cat. No.: B8609618
CAS No.: 223575-78-8
M. Wt: 222.69 g/mol
InChI Key: ZVPWUNDTENJLOO-UHFFFAOYSA-N
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Description

(5-Chloro-thiophen-2-yl)-benzaldehyde is a heteroaromatic aldehyde characterized by a benzaldehyde core substituted with a 5-chlorothiophen-2-yl group. This compound combines the reactivity of the aldehyde functional group with the electronic effects of the chloro-substituted thiophene ring, making it valuable in organic synthesis and materials science.

Properties

CAS No.

223575-78-8

Molecular Formula

C11H7ClOS

Molecular Weight

222.69 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)benzaldehyde

InChI

InChI=1S/C11H7ClOS/c12-11-6-5-10(14-11)9-4-2-1-3-8(9)7-13/h1-7H

InChI Key

ZVPWUNDTENJLOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=C(S2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C${11}$H$7$ClOS
  • CAS No.: 1186603-47-3 (for the structurally similar 5-chloro-2-(phenylethynyl)benzaldehyde) .
  • Synthesis: Typically involves bromination or palladium-catalyzed cross-coupling reactions. For example, bromination of thiophene derivatives in chloroform with Br$2$/NaHCO$3$ yields halogenated intermediates, which are further functionalized via Suzuki or Sonogashira couplings .

The structural and functional similarities of (5-Chloro-thiophen-2-yl)-benzaldehyde to other benzaldehyde and thiophene derivatives allow for systematic comparisons. Below are key analogs and their contrasting properties:

Thiophene-Carbaldehyde Derivatives
Compound Name Substituents/Modifications Melting Point (°C) Yield (%) Key Spectral Data (¹H-NMR, δ ppm) Applications/Notes
This compound Chloro-substituted thiophene Not explicitly reported (similar to 124–126°C for brominated analog ) ~80–85% (estimated) Aldehyde proton: ~9.8–10.0 ppm; Thiophene protons: 7.3–7.6 ppm Optoelectronic materials, ligand synthesis
5-(4,5-Dibromothiophen-2-yl)thiophene-2-carbaldehyde (3) Dibromo-substituted thiophene 124–126 80 δ 9.82 (s, 1H, CHO); 7.65 (s, 1H) Intermediate for cross-coupled products
5-(4,5-Bis(4-(9H-Carbazol-9-yl)phenyl)thiophen-2-yl)thiophene-2-carbaldehyde (6a) Carbazole-substituted thiophene 140–145 80 δ 10.03 (s, 1H, CHO); aromatic protons: 7.29–8.30 ppm Organic light-emitting diodes (OLEDs)
5-(4,5-Bis(4-(Diphenylamino)phenyl)thiophen-2-yl)thiophene-2-carbaldehyde (6b) Triphenylamine-substituted thiophene 75–80 85 δ 9.86 (s, 1H, CHO); aromatic protons: 6.90–7.38 ppm Hole-transport materials

Key Observations :

  • Electronic Effects : The chloro substituent in this compound enhances electron-withdrawing character compared to brominated or amine-substituted analogs, affecting its redox behavior and suitability for charge-transfer applications .
  • Thermal Stability : Carbazole-substituted derivatives (e.g., 6a) exhibit higher melting points (~140–145°C) due to extended π-conjugation and rigid aromatic systems, whereas triphenylamine derivatives (6b) have lower melting points (~75–80°C) due to flexible side chains .
Benzaldehyde Derivatives with Halogen Substituents
Compound Name Substituents Reactivity/Applications Key Differences
5-Chloro-2-hydroxy-3-methylbenzaldehyde Chloro, hydroxy, methyl groups Chelating agent for metal complexes Hydroxy group enables coordination to metals, unlike the thiophene-linked aldehyde
Benzaldehyde Unsubstituted Flavoring agent, solvent Lacks electron-withdrawing groups, leading to lower electrophilicity
5-Chloro-2-(phenylethynyl)benzaldehyde Phenylethynyl group Click chemistry, polymer precursors Ethynyl group enables π-conjugation extension, enhancing luminescence

Functional Differences :

  • Aldehyde Reactivity : this compound’s aldehyde group is less nucleophilic than unsubstituted benzaldehyde due to the electron-withdrawing chloro-thiophene moiety, reducing its participation in Friedel-Crafts alkylation compared to benzaldehyde .
  • Biological Activity : Chloro-substituted benzaldehydes (e.g., 5-chloro-2-hydroxy-3-methylbenzaldehyde) form bioactive zinc complexes with antimicrobial properties, whereas thiophene-linked analogs are less studied in this context .

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